3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar structures but different substituents.
Thioxo Compounds: Other compounds containing the thioxo group.
Uniqueness
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-2-3-7-6(4-5)8(13)12(10)9(14)11-7/h2-4H,10H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSYTOYVAIKJSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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